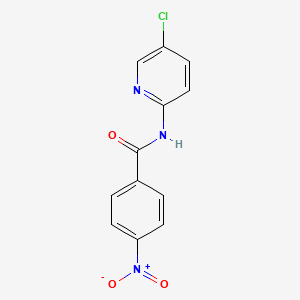![molecular formula C18H12F4N2O2S B11564390 (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11564390.png)
(5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with fluorobenzylidene and trifluoromethylphenylamino substituents, contributes to its distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the Fluorobenzylidene Group: The thiazolidine-2,4-dione intermediate is then reacted with 3-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the (5Z)-5-(3-fluorobenzylidene) derivative.
Attachment of the Trifluoromethylphenylamino Group: Finally, the (5Z)-5-(3-fluorobenzylidene) intermediate is reacted with 2-(trifluoromethyl)aniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the double bond in the fluorobenzylidene group can yield the corresponding saturated derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the fluorobenzylidene group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential use in treating diseases such as diabetes and cancer. Its ability to modulate specific biological pathways is of particular interest.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression. By activating PPARs, the compound can modulate various metabolic and inflammatory pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: A thiazolidinedione that was previously used as an antidiabetic agent but was withdrawn due to safety concerns.
Uniqueness
The uniqueness of (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorobenzylidene and trifluoromethylphenylamino groups enhances its binding affinity to PPARs and its overall stability, making it a promising candidate for further research and development.
属性
分子式 |
C18H12F4N2O2S |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[[2-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12F4N2O2S/c19-12-5-3-4-11(8-12)9-15-16(25)24(17(26)27-15)10-23-14-7-2-1-6-13(14)18(20,21)22/h1-9,23H,10H2/b15-9- |
InChI 键 |
HDDLYMLONHITRP-DHDCSXOGSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11564307.png)
![(4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564315.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11564319.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564325.png)

![6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564329.png)
![3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11564331.png)

![N'-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11564340.png)
![2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11564342.png)
![2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol](/img/structure/B11564348.png)
![4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine](/img/structure/B11564349.png)
![2-Amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B11564355.png)
![6-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B11564364.png)
